molecular formula C13H8ClN3O4S B1428219 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1346447-16-2

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Cat. No. B1428219
M. Wt: 337.74 g/mol
InChI Key: IRHIFBDAGLUAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms. They are key structural fragments of many biological compounds .


Synthesis Analysis

The synthesis of pyrimidines can involve various methods, including the Dimroth rearrangement, which is an isomerization process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving pyrimidines. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary greatly depending on their specific structure. For example, 4-Pyrimidinecarboxylic acid has a molecular weight of 124.10 and its empirical formula is C5H4N2O2 .

Scientific Research Applications

Synthesis and Characterization

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has been utilized in the synthesis and characterization of new substituted tricyclic compounds. These compounds have been synthesized from 7-(phenylsulfonyl)-4-(chloro)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidine and have shown significant antibacterial and antifungal activities. The structures of these compounds are determined by their spectral and microanalytical data (Mittal, Sarode & Vidyasagar, 2011).

Antiviral Activity

The compound has also been used in the synthesis of 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. These compounds have been tested for antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), showing only slight activity and cytotoxicity (Saxena, Hagenow, Genzlinger, Turk, Drach & Townsend, 1988).

Dihydrofolate Reductase Inhibition

This chemical has been included in the synthesis of novel nonclassical 2,4-diamino-6-methyl-5-mioarylsubstituted-7H-pyrrolo[2,3-d]pyrimidines, evaluated as potential inhibitors of dihydrofolate reductase and antitumor agents. The compounds showed selective inhibition against different dihydrofolate reductases from various sources (Gangjee, Jain & Queener, 2005).

Fluorescent Compounds Synthesis

Additionally, the compound has been used in the synthesis of fluorescent 2-Substituted 6-(Het)aryl-7-deazapurine Bases {4-(Het)aryl-pyrrolo[2,3-d]pyrimidines}, which exhibited bright fluorescence with high quantum yields, although they did not show significant biological activity (Sabat, Nauš, Matyasovsky, Dziuba, Slavětínská & Hocek, 2016).

Antitumor Agents

The synthesis of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines using this compound has led to potential inhibitors of thymidylate synthase (TS) and potential antitumor and antibacterial agents. These analogues were evaluated against human TS and showed significant inhibitory activity (Gangjee, Mavandadi, Kisliuk, McGuire & Queener, 1996).

Safety And Hazards

The safety and hazards associated with pyrimidines can also vary depending on their specific structure. For example, 4-Pyrimidinecarboxylic acid has hazard statements H302, H315, H319, H335, indicating that it can cause eye irritation, skin irritation, and may be harmful if swallowed .

Future Directions

Pyrimidines and their derivatives have a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities. They are an emerging scaffold in medicinal chemistry, and future research will likely continue to explore their potential as therapeutic agents .

properties

IUPAC Name

7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c14-11-9-6-10(13(18)19)17(12(9)16-7-15-11)22(20,21)8-4-2-1-3-5-8/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHIFBDAGLUAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744286
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

CAS RN

1346447-16-2
Record name 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 2
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 3
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Citations

For This Compound
1
Citations
T Beckers, A Sellmer, E Eichhorn, H Pongratz… - Bioorganic & medicinal …, 2012 - Elsevier
Several members of the quinazoline class of known tyrosine kinase inhibitors are approved anticancer agents, often showing selectivity for receptors of the HER/ErbB-family. Combining …
Number of citations: 45 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.